3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine is an organic compound that features a benzofuran ring fused with a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine typically involves the reaction of 2,3-dihydrobenzofuran with allylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-DBFPV: A stimulant of the cathinone class with a similar benzofuran structure.
2,3-Dihydrobenzofuranyl-5-acetic acid: Another compound with a benzofuran ring, used in different chemical applications.
Uniqueness
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H13NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,8H,5-7,12H2/b2-1+ |
InChI Key |
UXBNSNUYBZZDSS-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/CN |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.